5-(4-Hydroxybutyn-1-yl)uridine

Catalog No.
S12535720
CAS No.
M.F
C13H16N2O7
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxybutyn-1-yl)uridine

Product Name

5-(4-Hydroxybutyn-1-yl)uridine

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21)

InChI Key

JOODRRAZXIYEBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO

5-(4-Hydroxybutyn-1-yl)uridine is a modified nucleoside that features a hydroxylated alkyne side chain attached to the uridine base. Its chemical structure can be represented by the molecular formula C12H15N2O6C_{12}H_{15}N_{2}O_{6} and a molecular weight of approximately 312.27534 g/mol. This compound is classified under nucleosides due to its structural similarity to uridine, which is essential for various biological processes, including RNA synthesis and cellular metabolism .

Typical of nucleosides. These include:

  • Nucleophilic substitutions: The hydroxyl group can act as a nucleophile, allowing for further functionalization.
  • Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are crucial for biological functions.
  • Coupling reactions: The alkyne moiety allows for click chemistry applications, facilitating the attachment of various biomolecules or labels.

These reactions expand its utility in synthetic and medicinal chemistry.

Research indicates that 5-(4-Hydroxybutyn-1-yl)uridine exhibits significant biological activity, particularly in antiviral applications. It has been shown to inhibit viral replication effectively, making it a candidate for therapeutic development against viral infections . The compound's mechanism of action may involve interference with viral RNA synthesis or modification of host cellular pathways that viruses exploit.

The synthesis of 5-(4-Hydroxybutyn-1-yl)uridine typically employs the phosphoramidite method, a common approach in nucleoside chemistry. This method involves:

  • Protection of functional groups: Initial protection of the hydroxyl groups on uridine to prevent unwanted reactions.
  • Alkyne introduction: The 4-hydroxybutynyl group is introduced through a coupling reaction with a suitable alkynyl precursor.
  • Deprotection: Final removal of protecting groups to yield the desired nucleoside.

This synthetic route allows for the efficient production of the compound with high purity .

5-(4-Hydroxybutyn-1-yl)uridine has potential applications in:

  • Antiviral therapeutics: Due to its ability to inhibit viral replication.
  • Bioconjugation: The alkyne moiety facilitates click chemistry, enabling the attachment of various biomolecules for research and therapeutic purposes.
  • Research tools: It can serve as a probe in studies related to RNA biology and metabolism.

Interaction studies involving 5-(4-Hydroxybutyn-1-yl)uridine have primarily focused on its binding affinity and activity against viral enzymes. These studies reveal that it may interact with viral polymerases or other proteins involved in RNA synthesis, thereby disrupting the viral life cycle . Further investigations into its interactions with cellular targets are necessary to fully understand its pharmacological profile.

Several compounds share structural similarities with 5-(4-Hydroxybutyn-1-yl)uridine, including:

Compound NameStructural FeaturesUnique Properties
UridineBase structure similarNaturally occurring nucleoside
5-AzacytidineContains a nitrogen atom in place of carbonAntiviral activity, used in cancer therapy
2'-DeoxyuridineLacks an oxygen at the 2' positionEssential for DNA synthesis
5-(Hydroxymethyl)uridineHydroxymethyl group instead of hydroxybutynylPotentially less reactive than alkyne

Uniqueness

5-(4-Hydroxybutyn-1-yl)uridine is unique due to its alkyne functionality, which allows for specific chemical modifications not possible with other similar compounds. This feature enhances its potential in drug development and bioconjugation applications, setting it apart from traditional nucleosides like uridine and deoxyuridine.

XLogP3

-2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

312.09575085 g/mol

Monoisotopic Mass

312.09575085 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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